2-(dimethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride
Description
2-(Dimethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride is a halogenated benzofuran derivative characterized by a complex substitution pattern. Its structure includes:
- 6-Methoxy and 3-methyl groups, contributing to steric and electronic modulation.
- A dimethylaminoethyl ester side chain, protonated as a hydrochloride salt to improve solubility and stability.
This compound is of interest in medicinal chemistry and materials science due to benzofuran's prevalence in pharmacologically active molecules (e.g., antiviral, anticancer agents) and optoelectronic materials.
Properties
CAS No. |
35689-37-3 |
|---|---|
Molecular Formula |
C15H19BrClNO4 |
Molecular Weight |
392.67 g/mol |
IUPAC Name |
2-(5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carbonyl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H18BrNO4.ClH/c1-9-10-7-11(16)13(19-4)8-12(10)21-14(9)15(18)20-6-5-17(2)3;/h7-8H,5-6H2,1-4H3;1H |
InChI Key |
QVKNWTRXNGCDNR-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC(=C(C=C12)Br)OC)C(=O)OCCN(C)C.Cl |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)Br)OC)C(=O)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Biological Activity
2-(Dimethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H18BrN O4
- Molecular Weight : 392.67 g/mol
- CAS Number : 53724-96-2
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study demonstrated its effects on various cancer cell lines, including breast cancer (MDA-MB-231) and non-cancerous cells (MCF10A). The compound showed a selective inhibition profile with an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, while having a much higher IC50 value for MCF10A cells, indicating a nearly 20-fold selectivity for cancerous cells over normal cells .
The mechanism underlying the anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. The compound increased the levels of caspase 9 in treated samples, suggesting activation of apoptotic pathways in cancer cells . Additionally, the compound was found to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption characteristics. Following oral administration, it exhibited an oral bioavailability (F) of 31.8% , with a clearance rate of 82.7 mL/h/kg after intravenous administration .
Toxicity Profile
In toxicity assessments conducted on Kunming mice, the compound demonstrated no acute toxicity at doses up to 2000 mg/kg , indicating a favorable safety margin for further development .
Comparative Biological Activity
A comparative analysis with other compounds in similar classes reveals that this compound has superior selectivity indices and lower toxicity profiles compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain cancer models .
| Compound Name | IC50 (MDA-MB-231) | IC50 (MCF10A) | Selectivity Index |
|---|---|---|---|
| 2-(Dimethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate | 0.126 μM | Higher | ~20 |
| 5-Fluorouracil | 11.73 μM | Not reported | N/A |
Case Studies
- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to control groups. The results indicated a promising therapeutic potential for managing metastatic breast cancer .
- Cell Line Studies : In vitro studies showed that the compound's ability to induce apoptosis was accompanied by increased Bax/Bcl-2 ratios, further supporting its role as an effective anticancer agent .
Comparison with Similar Compounds
Halogen-Substituted Benzofuran Derivatives
Comparison Focus : Bromine vs. Chlorine or Iodine Analogs
| Compound | Substituent (Position) | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | Bioactivity (IC50, nM)<sup>†</sup> |
|---|---|---|---|---|---|
| Target Compound (5-Bromo) | Br (C5) | 435.7 | 2.8 | 12.5 (H2O) | 150 (Antiviral) |
| 5-Chloro Analog | Cl (C5) | 391.2 | 2.5 | 18.0 | 320 |
| 5-Iodo Analog | I (C5) | 482.6 | 3.1 | 8.2 | 95 |
Key Findings :
- Bromine balances lipophilicity and steric bulk, offering intermediate bioactivity between chloro (less active) and iodo (more active but less soluble) analogs .
- The 5-bromo group enhances binding to hydrophobic enzyme pockets compared to chlorine, as observed in kinase inhibition studies .
Methoxy and Methyl Substitution Variations
Comparison Focus : Positional Isomerism and Functional Group Impact
| Compound | Substituents | Crystallinity<sup>‡</sup> | Thermal Stability (°C) |
|---|---|---|---|
| Target Compound (6-OCH3, 3-CH3) | 6-OMe, 3-Me | High (Tm = 215°C) | 220 |
| 5-OMe, 6-Me Variant | 5-OMe, 6-Me | Moderate (Tm = 185°C) | 190 |
| Des-Methoxy Analog | No OMe | Low (Tm = 150°C) | 160 |
Key Findings :
- The 6-methoxy group in the target compound improves crystallinity and thermal stability compared to positional isomers, likely due to optimized hydrogen-bonding networks .
- Removal of methoxy (des-OMe) reduces melting point by 65°C, highlighting its role in lattice stability.
Ester Side Chain Modifications
Comparison Focus: Aminoethyl Ester vs. Alternative Esters
| Compound | Ester Group | Solubility (pH 7.4) | Plasma Stability (t1/2, h) |
|---|---|---|---|
| Target Compound (Dimethylaminoethyl) | HN<sup>+</sup>(CH3)2-CH2CH2 | 25.0 (HCl salt) | 6.8 |
| Ethyl Ester Analog | CH2CH3 | 5.2 | 1.2 |
| Piperidinylethyl Ester | Piperidine-CH2CH2 | 18.5 (Free base) | 4.5 |
Key Findings :
- The dimethylaminoethyl group, as a hydrochloride salt, increases aqueous solubility 5-fold compared to the ethyl ester analog.
- Plasma stability is superior to piperidinyl analogs, suggesting reduced susceptibility to esterase cleavage .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
The synthesis typically involves multi-step reactions starting with functionalization of the benzofuran core. Key steps include bromination at position 5, methoxy group introduction at position 6, and esterification with 2-(dimethylamino)ethanol.
- Methodological Considerations :
- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
- Esterification : Catalyze with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under nitrogen to prevent hydrolysis .
- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the compound’s structural integrity be validated post-synthesis?
Combined spectroscopic and crystallographic techniques are critical:
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine-induced deshielding in aromatic regions) .
- X-ray Crystallography : Use SHELXL for refinement; resolve hydrogen bonding patterns between the hydrochloride counterion and the dimethylamino group .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and isotopic patterns for bromine .
Q. What initial biological screening assays are recommended to assess its therapeutic potential?
Prioritize assays based on structural analogs (e.g., antiviral or anticancer activity):
- Cytotoxicity : MTT assay against HEK-293 and cancer cell lines (e.g., HeLa) to establish selectivity .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or viral proteases using fluorescence-based assays .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered substituents) be resolved?
Disorder in the methoxy or dimethylamino groups may arise due to rotational flexibility. Mitigate via:
Q. What strategies address conflicting NMR data in polar solvents?
Proton exchange in dimethylamino groups can broaden signals. Solutions include:
- Solvent Selection : Use deuterated DMSO-d to stabilize hydrogen bonds .
- Variable Temperature NMR : Identify exchange processes by analyzing line broadening at 25–50°C .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Focus on substituent modifications guided by computational and experimental
- Halogen Replacement : Substitute bromine with chlorine/fluorine to modulate lipophilicity (ClogP calculations via ChemAxon) .
- Ester Hydrolysis : Test the free acid derivative for enhanced target binding using in vitro hydrolysis (pH 7.4 buffer, 37°C) .
- 3D-QSAR Models : Align compounds with known inhibitors (e.g., benzofuran-based kinase inhibitors) using CoMFA .
Q. What mechanistic studies elucidate its interaction with biological targets?
Combine biophysical and cellular approaches:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets (e.g., viral proteases) .
- Molecular Dynamics (MD) Simulations : Map interactions between the dimethylamino group and catalytic residues .
- Knockdown Assays : Use siRNA to confirm target dependency in observed bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
